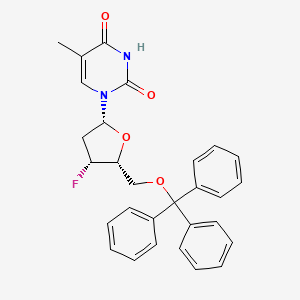

5-O-Trityl-3'-deoxy-3'-fluorothymidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3’-Deoxy-3’-fluoro-5’-O-tritylthymidine is a synthetic nucleoside analogue. It is a derivative of thymidine, where the 3’-hydroxyl group is replaced by a fluorine atom and the 5’-hydroxyl group is protected by a trityl group. This compound is primarily used as an intermediate in the synthesis of other nucleoside analogues, particularly those used in antiviral and anticancer research .

Vorbereitungsmethoden

The synthesis of 3’-Deoxy-3’-fluoro-5’-O-tritylthymidine typically involves multiple steps. One common method starts with thymidine, which undergoes selective protection and fluorination reactions. The 5’-hydroxyl group of thymidine is first protected using a trityl chloride in the presence of a base such as pyridine. The 3’-hydroxyl group is then converted to a fluorine atom using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial production methods for this compound are similar but often optimized for larger scale synthesis. These methods may involve the use of automated synthesizers and continuous flow reactors to improve yield and efficiency .

Analyse Chemischer Reaktionen

3’-Deoxy-3’-fluoro-5’-O-tritylthymidine undergoes various chemical reactions, including:

Substitution Reactions: The trityl group can be removed under acidic conditions to yield 3’-Deoxy-3’-fluorothymidine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trityl and fluorine groups.

Hydrolysis: The trityl group can be hydrolyzed under acidic or basic conditions to yield the free nucleoside.

Common reagents used in these reactions include trityl chloride, diethylaminosulfur trifluoride (DAST), and various acids and bases. The major products formed from these reactions are typically other nucleoside analogues or intermediates used in further synthesis .

Wissenschaftliche Forschungsanwendungen

Molecular Imaging and Tumor Proliferation

Positron Emission Tomography (PET) Tracer

5-O-Trityl-3'-deoxy-3'-fluorothymidine, commonly referred to as 18F-FLT when labeled with fluorine-18, is utilized as a PET tracer to assess tumor proliferation. The mechanism involves the phosphorylation of 18F-FLT by thymidine kinase 1 (TK1), an enzyme that is often overexpressed in rapidly dividing cells, making it a valuable tool for imaging cancerous tissues.

Case Studies and Research Findings

- Monitoring Treatment Response : In clinical studies, 18F-FLT PET has been shown to provide insights into the effectiveness of therapies such as radiotherapy and targeted treatments. For instance, patients with lung cancer exhibited significant changes in 18F-FLT uptake correlating with treatment response, demonstrating its utility in early assessment of therapeutic efficacy .

- Comparison with Other Tracers : Research indicates that 18F-FLT may outperform traditional tracers like 18F-FDG (fluorodeoxyglucose) in specific contexts, particularly in distinguishing between benign and malignant lesions due to its specificity for cellular proliferation rather than metabolic activity .

Clinical Applications in Oncology

Assessment of Tumor Behavior

The application of this compound extends beyond mere imaging; it aids in understanding tumor biology. By quantifying TK1 activity through 18F-FLT uptake, researchers can infer the aggressiveness of tumors and predict patient outcomes.

Clinical Trials

- Lung Cancer Trials : In a pilot study involving patients with non-small cell lung cancer, early responses to targeted therapies were evaluated using 18F-FLT PET/CT scans. The results indicated a reduction in metabolic activity correlating with treatment efficacy within weeks of therapy initiation .

- Soft Tissue Sarcomas : Another study assessed the role of 18F-FLT PET in monitoring soft tissue sarcomas. The findings suggested that changes in tracer uptake could be indicative of histopathological responses to treatment, providing a non-invasive method to evaluate therapeutic outcomes .

Pharmacological Insights

Antiviral Activity

Beyond oncology, this compound has been investigated for its antiviral properties. Studies have indicated that this compound may exhibit activity against certain retroviruses, underscoring its potential utility beyond cancer research .

Wirkmechanismus

The mechanism of action of 3’-Deoxy-3’-fluoro-5’-O-tritylthymidine involves its incorporation into DNA during replication. The fluorine atom at the 3’ position prevents the formation of phosphodiester bonds, thereby terminating DNA chain elongation. This mechanism is similar to other nucleoside analogues used in antiviral and anticancer therapies .

Vergleich Mit ähnlichen Verbindungen

3’-Deoxy-3’-fluoro-5’-O-tritylthymidine can be compared with other nucleoside analogues such as:

3’-Azido-3’-deoxythymidine (AZT): Used as an antiretroviral drug.

2’,3’-Dideoxyinosine (ddI): Another antiretroviral drug.

3’-Deoxy-3’-fluorothymidine: A direct derivative without the trityl protection.

The uniqueness of 3’-Deoxy-3’-fluoro-5’-O-tritylthymidine lies in its specific structural modifications, which make it a valuable intermediate in the synthesis of other nucleoside analogues .

Biologische Aktivität

5-O-Trityl-3'-deoxy-3'-fluorothymidine (TFT) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the context of cancer research and antiviral applications. This compound, with the CAS number 135197-63-6, is a fluorinated analogue of thymidine, which may influence its interactions with nucleic acids and enzymes involved in nucleic acid metabolism.

Chemical Structure and Properties

The chemical structure of TFT includes a trityl group at the 5' position and a fluorine atom at the 3' position of the thymidine base. This modification is significant as it can enhance the stability and bioavailability of the compound compared to its unmodified counterparts.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H22F N2O4 |

| Molecular Weight | 348.39 g/mol |

| CAS Number | 135197-63-6 |

TFT is believed to exert its biological effects through several mechanisms:

- Inhibition of DNA Polymerase : As a nucleoside analogue, TFT can be incorporated into DNA during replication, potentially leading to chain termination or mutation.

- Antiviral Activity : Preliminary studies suggest that TFT may exhibit antiviral properties by interfering with viral replication processes.

- Antitumor Effects : TFT has been investigated for its ability to inhibit tumor cell proliferation, likely due to its structural similarity to thymidine, which is essential for DNA synthesis in rapidly dividing cells.

Antiviral Activity

Research has indicated that TFT possesses antiviral properties against various viruses. A study highlighted its effectiveness against certain strains of viruses by disrupting their replication cycle. For example, TFT was shown to inhibit viral RNA synthesis in cell cultures, suggesting its potential as an antiviral agent.

Antitumor Activity

In vitro studies have demonstrated that TFT can inhibit the growth of several cancer cell lines, including pancreatic and breast cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells was noted, which is a crucial mechanism in cancer treatment.

Case Studies

- Case Study on Antiviral Efficacy : A study conducted on the effects of TFT on viral infections showed a significant reduction in viral load in treated cells compared to controls. The mechanism involved interference with viral RNA polymerase activity, leading to decreased viral replication rates.

- Case Study on Cancer Cell Lines : In another investigation, TFT was tested against various cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated that TFT reduced cell viability and induced apoptosis through mitochondrial pathways.

Eigenschaften

CAS-Nummer |

135197-63-6 |

|---|---|

Molekularformel |

C29H27FN2O4 |

Molekulargewicht |

486.5 g/mol |

IUPAC-Name |

1-[(2R,4R,5R)-4-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C29H27FN2O4/c1-20-18-32(28(34)31-27(20)33)26-17-24(30)25(36-26)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,33,34)/t24-,25-,26-/m1/s1 |

InChI-Schlüssel |

GFDJOSNZNLVRCL-TWJOJJKGSA-N |

SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |

Isomerische SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |

Kanonische SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |

Synonyme |

3’-Deoxy-3’-fluoro-5’-O-(triphenylmethyl)thymidine; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.